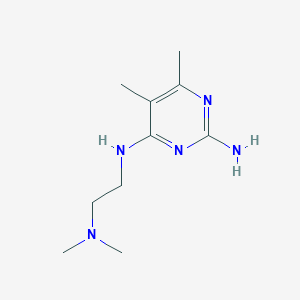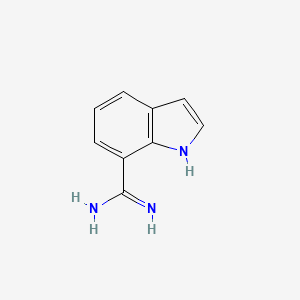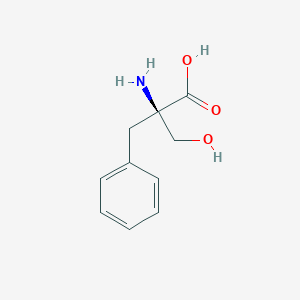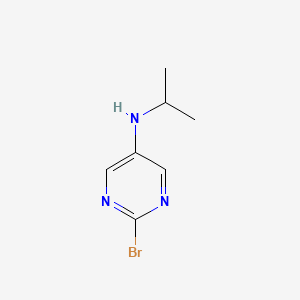
7-Amino-1-methyl-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 7th position and a carbaldehyde group at the 3rd position makes this compound a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-methyl-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final product isolation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: 7-Amino-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 7-Amino-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Amino-1-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Amino-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting or modulating their activity. This compound may act on enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the amino group at the 7th position.
7-Methyl-1H-indazole-3-carbaldehyde: Lacks the amino group and has a methyl group at the 7th position.
7-Amino-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 1st position.
Uniqueness
7-Amino-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the amino group at the 7th position and the methyl group at the 1st position. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
7-amino-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-12-9-6(8(5-13)11-12)3-2-4-7(9)10/h2-5H,10H2,1H3 |
Clé InChI |
AZBYLYGVKABXSM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2N)C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)

![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)
